molecular formula C12H24F3N3O4S2Si B2932757 1-{[(tert-butyldimethylsilyl)imino](methyl)oxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate CAS No. 2305948-69-8

1-{[(tert-butyldimethylsilyl)imino](methyl)oxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate

Cat. No.: B2932757
CAS No.: 2305948-69-8
M. Wt: 423.54
InChI Key: HTFCDHPUSBGPKY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-methylimidazolium cation substituted with a tert-butyldimethylsilyl (TBDMS)-imino-methyl-sulfanyl group and a trifluoromethanesulfonate (triflate) counterion. The TBDMS group introduces steric bulk and lipophilicity, while the triflate anion contributes to stability and ionic conductivity.

Properties

IUPAC Name

tert-butyl-dimethyl-[[methyl-(3-methylimidazol-3-ium-1-yl)-oxo-λ6-sulfanylidene]amino]silane;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N3OSSi.CHF3O3S/c1-11(2,3)17(6,7)12-16(5,15)14-9-8-13(4)10-14;2-1(3,4)8(5,6)7/h8-10H,1-7H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFCDHPUSBGPKY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N=S(=O)(C)N1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24F3N3O4S2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305948-69-8
Record name 1-(N-(tert-butyldimethylsilyl)-S-methylsulfonimidoyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of tert-butyldimethylsilyl chloride with an imidazole derivative in the presence of a base such as imidazole or dimethylformamide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a silylating agent, facilitating the protection of hydroxyl and amino groups in organic molecules. The silyl group can be easily removed under mild conditions, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable silyl-protected intermediates .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2.1 Structural and Functional Group Differences
  • Target Compound: Cation: 3-methylimidazolium with a TBDMS-imino-methyl-sulfanyl substituent. Anion: Trifluoromethanesulfonate.
  • 1-Butyl-3-methylimidazolium Triflate (BMIM OTf) :

    • Cation : 1-butyl-3-methylimidazolium.
    • Anion : Triflate.
    • Key Features : Room-temperature ionic liquid (RTIL) with good solubility in polar solvents and moderate thermal stability (~200°C) .
  • 1-Ethyl-3-methylimidazolium Triflate (EMIM OTf) :

    • Cation : 1-ethyl-3-methylimidazolium.
    • Anion : Triflate.
    • Key Features : Shorter alkyl chain than BMIM OTf, leading to higher polarity and lower viscosity .
  • 1-Methylimidazolium Triflate :

    • Cation : 1-methylimidazolium.
    • Anion : Triflate.
    • Key Features : Simplicity and high water solubility, but lower thermal stability (~150°C) .
2.2 Physical and Chemical Properties
Property Target Compound BMIM OTf EMIM OTf 1-Methylimidazolium Triflate
Molecular Weight (g/mol) 434.58 288.29 260.23 232.18
Solubility Low-polar solvents (e.g., THF, DCM) Polar aprotic solvents (e.g., DMF, acetonitrile) Polar aprotic solvents Water, methanol
Thermal Stability >300°C (decomposition) ~200°C ~200°C ~150°C
Lipophilicity High (TBDMS group) Moderate (butyl chain) Low (ethyl chain) Very low

Research Findings and Distinctive Advantages

  • Thermal Stability : The TBDMS group in the target compound significantly enhances thermal resistance compared to alkyl-substituted imidazolium salts, making it suitable for high-temperature processes .
  • Solubility Profile: Its lipophilicity allows compatibility with non-polar reaction environments, unlike BMIM or EMIM triflates, which require polar solvents .
  • Functional Versatility: The sulfanyl-imino linkage and TBDMS group enable unique reactivity, such as serving as a latent nucleophile or protecting group in organometallic catalysis .

Limitations and Challenges

  • Synthesis Complexity: Introducing the TBDMS-imino-methyl-sulfanyl group requires multi-step protocols, unlike simpler alkyl-substituted imidazolium salts .
  • Moisture Sensitivity : The TBDMS group necessitates anhydrous handling, limiting applications in aqueous systems .

Biological Activity

The compound 1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate is a complex organosilicon derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and organic synthesis. Its structure incorporates a trifluoromethanesulfonate group, which is known for its reactivity and utility in various chemical transformations.

The molecular formula of the compound is C10H16F3N2O3SC_{10}H_{16}F_3N_2O_3S, and it features several functional groups that contribute to its biological activity. The tert-butyldimethylsilyl (TBDMS) group is particularly notable for its role in protecting functional groups during synthesis, while the imidazolium moiety is associated with various biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

  • Antiviral Activity : Compounds with similar structures have been investigated for their antiviral properties, particularly against HIV. For example, triazole derivatives related to TBDMS have shown significant anti-HIV-1 activity, indicating that modifications to the imidazole structure could yield similar effects .
  • Synthesis of Bioactive Molecules : The compound serves as a reagent in organic synthesis, facilitating the creation of biologically active molecules. Its ability to selectively protect alcohols and amines makes it valuable in the development of pharmaceuticals .

Antiviral Studies

A study on triazole derivatives demonstrated that modifications similar to those found in 1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate can enhance antiviral activity. The effective concentration for some derivatives was reported between 0.056 to 0.52 µM against HIV-1, suggesting that similar structural motifs could be explored in this compound for antiviral efficacy .

Synthesis Applications

The compound's role as a reagent in peptide synthesis and other organic reactions has been documented extensively. Its electrophilic nature allows it to engage in nucleophilic attacks, which is crucial for synthesizing complex molecules, including those with biological significance .

Data Tables

PropertyValue
Molecular FormulaC10H16F3N2O3SC_{10}H_{16}F_3N_2O_3S
Molecular Weight309.36 g/mol
SolubilitySoluble in organic solvents
Biological ApplicationsAntiviral, Organic synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.